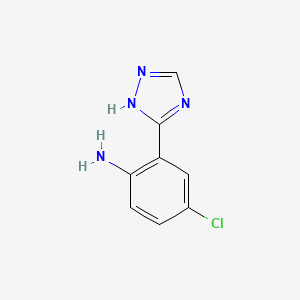
4-CHLORO-2-(1H-1,2,4-TRIAZOL-3-YL)ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chloro group and a triazole ring attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-chloroaniline with 3-amino-1,2,4-triazole. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other heterocyclic compounds.
科学的研究の応用
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes . In the case of its antifungal activity, it interferes with the synthesis of ergosterol, a key component of fungal cell membranes .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline
- 4-(2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid isopropyl ester
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
Uniqueness
4-Chloro-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a triazole ring makes it particularly effective in various applications, such as antimicrobial and anticancer activities, compared to other similar compounds.
特性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
4-chloro-2-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) |
InChIキー |
YLZNCOGLABONRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=NC=NN2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
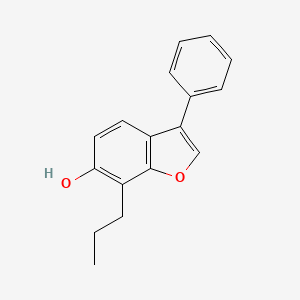

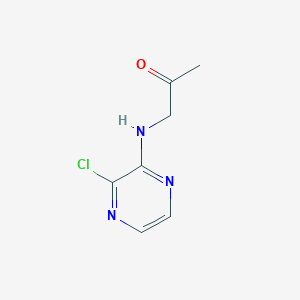
![6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8654753.png)
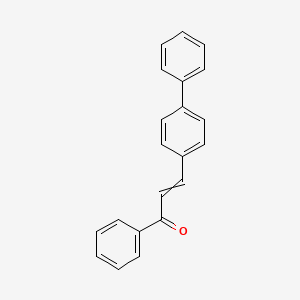
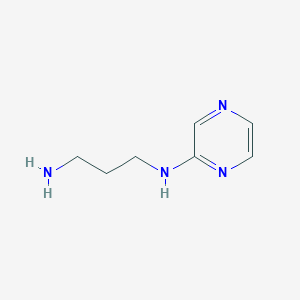

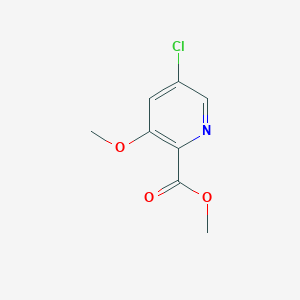
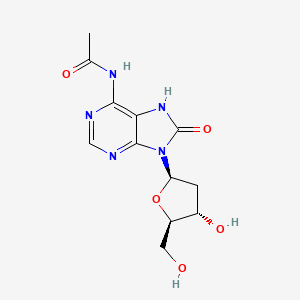

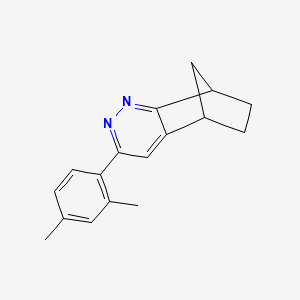

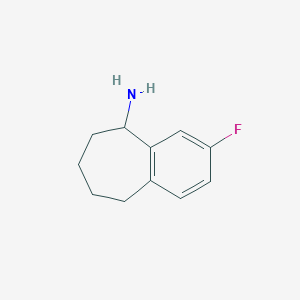
![Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B8654821.png)
